molecular formula C8H20N2 B13255977 [(2S,3S)-2-amino-3-methylpentyl]dimethylamine

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine

Cat. No.: B13255977
M. Wt: 144.26 g/mol
InChI Key: YIAXVAOPTYKGNW-JGVFFNPUSA-N
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Description

[(2S,3S)-2-Amino-3-methylpentyl]dimethylamine is a chiral amine derivative characterized by a stereochemically defined backbone (2S,3S configuration) and a dimethylamine group. The compound’s structure combines a branched pentyl chain with a terminal dimethylamine moiety, which may confer unique physicochemical and biological properties. The stereochemistry at the 2S and 3S positions is critical, as enantiomeric purity often dictates interactions with biological targets, such as enzymes or receptors, as observed in analogous compounds .

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(2S,3S)-1-N,1-N,3-trimethylpentane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t7-,8+/m0/s1

InChI Key

YIAXVAOPTYKGNW-JGVFFNPUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN(C)C)N

Canonical SMILES

CCC(C)C(CN(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing [(2S,3S)-2-amino-3-methylpentyl]dimethylamine involves the reductive amination of 3-methylpentan-2-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine.

  • Chiral Resolution: : Another approach is the resolution of racemic mixtures of the compound using chiral acids or chromatography techniques to separate the enantiomers. This method is particularly useful when high enantiomeric purity is required.

Industrial Production Methods

In an industrial setting, the production of [(2S,3S)-2-amino-3-methylpentyl]dimethylamine may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and optimized reaction conditions are employed to scale up the synthesis while maintaining the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [(2S,3S)-2-amino-3-methylpentyl]dimethylamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : Nucleophilic substitution reactions can occur at the amino group, where the dimethylamine moiety can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Imines, oximes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the nervous system makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, [(2S,3S)-2-amino-3-methylpentyl]dimethylamine is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which [(2S,3S)-2-amino-3-methylpentyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biochemical pathways and modulating physiological responses. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Sibutramine-Related Dimethylamine Derivatives

The United States Pharmacopeia (USP) lists several dimethylamine-containing compounds structurally related to sibutramine, including:

  • N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride
  • N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride

These compounds share the dimethylamine group but differ in their aromatic (chlorophenyl) and cyclic (cyclobutyl) substituents. In contrast, [(2S,3S)-2-amino-3-methylpentyl]dimethylamine lacks aromaticity and instead features a linear, branched aliphatic chain. This structural divergence likely alters pharmacokinetic properties, such as lipophilicity and metabolic stability .

2-AMPP [(2S)-N-((1R)-2-Amino-1-(4-(2-methylpentyloxy)phenyl)ethyl)-2-phenylpropanamide]

2-AMPP, a phenylpropanamide derivative, shares a stereochemical amino group but incorporates a phenyl ring and ether linkage.

Functional and Pharmacological Differences

Structure-activity relationship (SAR) studies of analogous amines highlight the importance of substituent positioning. For example:

  • 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid amide]: The pyridinyl and cyclopropane groups enhance rigidity and receptor selectivity. The flexible pentyl chain in [(2S,3S)-2-amino-3-methylpentyl]dimethylamine may reduce target specificity but improve solubility .
  • Dimethylamine (DMA): Atmospheric studies show DMA’s role in aerosol nucleation with ammonia. While [(2S,3S)-2-amino-3-methylpentyl]dimethylamine may exhibit similar environmental behavior, its larger size and branching could reduce volatility and nucleation efficiency .

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Key Substituents Potential Applications
[(2S,3S)-2-Amino-3-methylpentyl]dimethylamine C₈H₂₀N₂ Branched pentyl, dimethylamine Pharmaceutical intermediates
Sibutramine-Related Compound A C₁₇H₂₆ClN₂O Chlorophenyl, cyclobutyl Pharmacopeial standards
2-AMPP C₂₃H₃₂N₂O₂ Phenylpropanamide, ether linkage Receptor-binding studies

Biological Activity

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine, a compound with potential pharmacological significance, has been the subject of various studies focusing on its biological activity and interaction with biological systems. This article synthesizes available research findings, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Characteristics

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is characterized by its branched structure, which influences its steric and electronic properties. The compound's amino groups enable it to participate in hydrogen bonding and ionic interactions with various biomolecules, enhancing its reactivity and potential biological effects.

The biological activity of [(2S,3S)-2-amino-3-methylpentyl]dimethylamine primarily involves its interaction with G protein-coupled receptors (GPCRs), particularly GPR88. Research indicates that compounds modulating GPR88 can influence metabolic processes and have therapeutic implications for conditions such as schizophrenia, obesity, and diabetes .

Key Mechanisms:

  • GPR88 Modulation : Activation of GPR88 has been linked to alterations in glucose metabolism and insulin sensitivity .
  • Neurotransmitter Interaction : The compound may affect neurotransmitter systems, potentially offering insights into treatments for psychiatric disorders .

Biological Activity Assays

Several studies have evaluated the biological activity of [(2S,3S)-2-amino-3-methylpentyl]dimethylamine through various assays:

Assay Type Findings
GTPγS Binding Assay Demonstrated activation of GPR88 in CHO cells, indicating potential for neuropharmacological applications .
In Vivo Studies Showed promise in modulating alcohol self-administration behaviors in animal models .
Cell Viability Assays Evaluated cytotoxic effects on cancer cell lines; specific IC50 values were determined during screening .

Comparative Analysis with Similar Compounds

[(2S,3S)-2-amino-3-methylpentyl]dimethylamine can be compared to other amine derivatives that share structural similarities but exhibit different biological activities:

Compound Structural Features Biological Activity
(2S)-2-amino-3-methylbutylamineFewer methyl groupsLower reactivity; less potent in GPCR modulation
(2S)-2-amino-4-methylpentylamineAdditional carbon in the chainAltered solubility; potential for different receptor interactions
(2S)-2-amino-3,3-dimethylbutylamineMore branched structureEnhanced steric hindrance may influence enzyme interactions

Case Studies

  • GPR88 and Metabolic Disorders : In a study involving genetically modified mice lacking GPR88 expression, alterations in glucose and triglyceride levels were observed. This suggests that targeting GPR88 with compounds like [(2S,3S)-2-amino-3-methylpentyl]dimethylamine could have therapeutic implications for metabolic diseases .
  • Neuropharmacological Applications : Research on the compound's effects on alcohol addiction behaviors in rat models indicates its potential as a treatment for substance use disorders. The modulation of GPR88 signaling pathways appears to play a crucial role in these outcomes .

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